molecular formula C15H9Cl2FN2O2S B11075670 3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No.: B11075670
M. Wt: 371.2 g/mol
InChI Key: UNIYENPRBRONJI-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, methoxy, and benzamide, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Chlorination: The dichloro groups are introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol and a suitable base.

    Amidation: The final step involves the formation of the benzamide linkage through the reaction of the benzothiazole derivative with 3,5-dichloro-2-methoxybenzoic acid in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.

    Modulating Receptor Activity: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is unique due to the presence of the benzothiazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H9Cl2FN2O2S

Molecular Weight

371.2 g/mol

IUPAC Name

3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C15H9Cl2FN2O2S/c1-22-13-9(4-7(16)5-10(13)17)14(21)20-15-19-11-3-2-8(18)6-12(11)23-15/h2-6H,1H3,(H,19,20,21)

InChI Key

UNIYENPRBRONJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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